molecular formula C49H50KN3O16S4 B12407794 Sulfo-Cy7.5 NHS ester

Sulfo-Cy7.5 NHS ester

Cat. No.: B12407794
M. Wt: 1104.3 g/mol
InChI Key: HDBJLDCQQJVKRA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfo-Cy7.5 NHS ester is a near-infrared water-soluble hydrophilic dye. It is an N-hydroxysuccinimide ester used for the modification of amine groups. This compound contains a trimethylene bridge and has a linker arm for its attachment to proteins, peptides, and other molecules. It is primarily used in near-infrared imaging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Sulfo-Cy7.5 NHS ester involves the reaction of carboxylate groups with N-hydroxysuccinimide in the presence of a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. This reaction forms a semi-stable N-hydroxysuccinimide ester, which can then react with primary amines to form amide crosslinks . The reaction is typically carried out in a phosphate-buffered saline at pH 7.2-7.5 .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography .

Scientific Research Applications

Mechanism of Action

Sulfo-Cy7.5 NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The trimethylene bridge and linker arm facilitate its attachment to proteins, peptides, and other molecules. This attachment allows for the visualization and tracking of these molecules in near-infrared imaging applications .

Properties

Molecular Formula

C49H50KN3O16S4

Molecular Weight

1104.3 g/mol

IUPAC Name

potassium;(2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C49H51N3O16S4.K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);/q;+1/p-1

InChI Key

HDBJLDCQQJVKRA-UHFFFAOYSA-M

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+]

Origin of Product

United States

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